Acetoxyacetamide
Description
Acetoxyacetamide is an organic compound characterized by an acetoxy (CH₃COO-) group attached to an acetamide backbone. Its structure can be represented as CH₃CO-O-CH₂-CONH₂, with the molecular formula C₄H₇NO₃ and an approximate molecular weight of 133.1 g/mol.
This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is utilized in the production of roxatidine acetate hydrochloride, a histamine H₂-receptor antagonist . Its reactivity stems from the presence of both amide and ester functional groups, enabling participation in hydrolysis, nucleophilic substitution, and condensation reactions .
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) acetate |
InChI |
InChI=1S/C4H7NO3/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |
InChI Key |
DMLYTGPBYWHKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between acetoxyacetamide and its analogs:
This compound vs. Acetoacetamide
- Functional Groups : this compound contains an ester group, while acetoacetamide features a ketone . This difference significantly impacts reactivity. The ester group in this compound is more prone to hydrolysis under acidic or basic conditions compared to the ketone in acetoacetamide .
- Applications: this compound is a precursor in drug synthesis (e.g., roxatidine acetate hydrochloride) , whereas acetoacetamide is primarily noted as an impurity in food additives like acesulfame potassium .
This compound vs. N-Methoxyacetamide
- Substituents : N-Methoxyacetamide has a methoxy (-OCH₃) group attached to the amide nitrogen, whereas this compound has an ester-linked acetoxy group .
- Reactivity : The methoxy group in N-methoxyacetamide enhances solubility in polar solvents, making it useful in peptide coupling reactions . In contrast, this compound’s ester group facilitates its role as a leaving group in nucleophilic substitutions .
Physicochemical Properties
- Lipophilicity : Substituted this compound derivatives (e.g., N-(2-fluorophenyl) this compound) exhibit a logP value of 1.327 , indicating moderate lipophilicity suitable for drug delivery systems .
- Thermodynamic Data : Derivatives like N,N-diheptyl this compound have high molecular weights (~339.5 g/mol), suggesting applications in polymer chemistry or surfactants .
Research Findings and Industrial Relevance
Comparative Stability
- Hydrolysis Sensitivity : this compound’s ester group makes it more susceptible to hydrolysis than acetoacetamide’s ketone, necessitating careful storage conditions (e.g., low humidity) .
- Thermal Stability : N-Methoxyacetamide derivatives show greater thermal stability due to the electron-donating methoxy group, which stabilizes the amide bond .
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